Benz(a)anthracene

Description

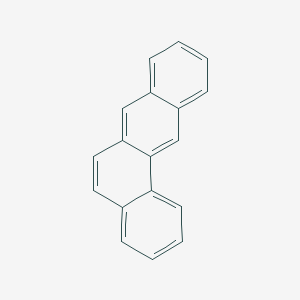

Structure

3D Structure

Propriétés

IUPAC Name |

benzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBHBZVCASKNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZ(a)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023902 | |

| Record name | Benz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benz[a]anthracene appears as colorless leaflets or plates or coarse gold powder with a greenish-yellow fluorescence. May reasonably be expected to be a carcinogen., Colorless or gold solid with a greenish-yellow fluorescence; [CAMEO], COLOURLESS-TO-YELLOW-BROWN FLUORESCENT FLAKES OR POWDER., Colorless leaflets or plates or coarse gold powder with a greenish-yellow fluorescence. | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benz(a)anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZ(a)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/414 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

815 °F at 760 mmHg (sublimes) (NTP, 1992), 437.6 °C, 815 °F | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZ(A)ANTHRACENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/414 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 9.4X10-3 mg/L at 25 °C, Insoluble in water, soluble in ether, alcohol, acetone, benzene, Soluble in most organic solvents; difficulty solubilizing in boiling alcohol, Slightly sol in acetic acid, Solubility in water: none | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZ(A)ANTHRACENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZ(a)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.274 | |

| Record name | BENZ(a)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000021 [mmHg], 2.1X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 292 | |

| Record name | Benz(a)anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZ(A)ANTHRACENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZ(a)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Plates from glacial acetic acid or alcohol, Greenish-yellow fluorescence | |

CAS No. |

56-55-3 | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benz(a)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz[a]anthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benz[a]anthracene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benz[a]anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZ(A)ANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5PLF6152K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZ(A)ANTHRACENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZ(a)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/414 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

315 to 318 °F (NTP, 1992), 155-157 °C, 162 °C, 315-318 °F | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZ(A)ANTHRACENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZ(a)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/414 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Environmental Fate and Transport of Benz a Anthracene

Environmental Compartmentalization and Distribution

Benz(a)anthracene distributes among atmospheric, aquatic, and soil compartments, with its partitioning and degradation rates varying significantly depending on the environmental conditions.

Atmospheric Transport and Half-life

In the ambient atmosphere, this compound exists in both vapor and particulate phases due to its experimental vapor pressure of 2.1 x 10⁻⁷ mm Hg at 25 °C. nih.gov Vapor-phase BaA undergoes degradation through reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 8 hours. nih.gov Particulate-phase BaA can be removed from the air via wet and dry deposition. nih.gov While laboratory studies on photooxidation might suggest shorter atmospheric persistence, airborne particulate PAHs can persist at relatively high concentrations in aerosols, allowing for long-distance transport. ymparisto.fi Another source estimates the atmospheric half-life due to photochemical degradation to be about 7.7 hours. chemicalbook.comscielo.org.mx

Here's a summary of atmospheric half-life data:

| Process | Half-life (Approximate) | Reference |

| Reaction with hydroxyl radicals | 8 hours | nih.gov |

| Photochemical degradation | 7.7 hours | chemicalbook.comscielo.org.mx |

| Photo-decomposition (crude oil in salt-water tank) | 5 hours (55%), 10 hours (100%) | nih.gov |

| Degradation when irradiated (>290 nm) | 25.3% degraded after 17 hours | nih.gov |

| Adsorbed to soot, exposed to sunlight | 11 days | cdc.gov |

Aquatic Fate and Sorption to Particulate Matter and Sediment

When released into water, this compound rapidly sorbs to sediment and particulate matter, including phytoplankton and zooplankton. nih.gov This rapid sorption leads to a significant reduction in initial dissolved concentrations within a few hours. nih.gov However, low concentrations resulting from desorption can persist for extended periods. nih.gov The dissolved fraction of this compound in aquatic systems is subject to photolysis and, in eutrophic waters, oxidation by alkylperoxy radicals. nih.gov The relative contributions of sorption and photolysis to BaA removal depend on the specific aquatic system. nih.gov In a simulated shallow coastal water microcosm, 76% of BaA remained in the sediment after 60 days, while 17% was recovered in the medium. core.ac.uk The volatilization half-life from a model pond, considering adsorption, was estimated to be 12 years. nih.gov

Photolysis in Aquatic Systems

Photolysis is a significant transformation process for dissolved this compound in aquatic environments, with half-lives ranging from hours to a few days. nih.govymparisto.fi In a crude oil dispersion experiment in a controlled ecosystem enclosure, the concentration of this compound in the water column declined to half its initial concentration in 4 to 5 days due to photo-decomposition. nih.gov Photodegradation of BaA in aqueous solutions has been observed to be fast, with photochemical reactions following first-order kinetics. researchgate.net The rate of reaction is generally faster in polar media compared to apolar media, and photodegradation quantum yields tend to increase with increasing medium polarity. unict.it

Oxidation by Alkylperoxy Radicals

In eutrophic bodies of water, oxidation by alkylperoxy radicals can be an important degradation pathway for dissolved this compound. nih.gov Alkylperoxy and hydroperoxy radicals are generated in natural waters through the photolytic cleavage of trace carbonyl compounds or from enzymatic sources. epa.gov These radical reactions involving oxygen are termed autoxidations. epa.gov

Soil Persistence and Half-life

Here's a summary of soil half-life data:

| Soil Type / Condition | Half-life (Approximate) | Reference |

| DAF sludge soil | 40.5 days | nih.gov |

| Kidman sandy loam | 261 days | chemicalbook.com |

| Various soils (4- and 5-ring PAHs) | 117-492 days | pjoes.com |

| Aerobic soil die-away test data | 2.49-5.86 years (909-2139 days) | ymparisto.fi |

Bioavailability and Bioaccumulation of this compound

This compound is a lipophilic compound, which facilitates its passive diffusion across cell membranes and potential for bioaccumulation in organisms. scielo.org.mxontosight.aiinchem.org An estimated Bioconcentration Factor (BCF) of 2,940 suggests a very high potential for bioconcentration in aquatic organisms. nih.gov It can bind to suspended particulate matter and accumulate in aquatic organisms. chemicalbook.comscielo.org.mx

While this compound hardly accumulates in fish (e.g., Pimephales promelas), likely due to biotransformation, its bioconcentration factor (BCF) values are very high in crustaceans (e.g., >10,000). rivm.nl In molluscs, BCF values are generally well above 5,000 L/kg. rivm.nl The compound is considered very toxic to aquatic organisms and may cause long-term effects in the aquatic environment, hence it is strongly advised against its release into the environment. inchem.org

This compound, a prominent polycyclic aromatic hydrocarbon (PAH), is a compound of significant environmental concern due to its widespread presence and persistence. Understanding its behavior in various environmental compartments is crucial for assessing its ecological impact and developing effective remediation strategies.

This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene (B151609) rings. nih.gov It is primarily introduced into the environment through anthropogenic activities, though natural sources also contribute. rivm.nl

Sources: Anthropogenic sources include the incomplete combustion of fuels, coal coking processes, and the burning of wood, such as in forest fires and wood stoves. tpsgc-pwgsc.gc.ca It is also a constituent of petroleum and coal, and found in derivatives like tars and asphalt. tpsgc-pwgsc.gc.ca Industrial processes such as the wood preservative industry (e.g., creosote), aluminum smelters utilizing Soderberg electrodes, and hazardous waste disposal sites are additional contributors. rivm.nltpsgc-pwgsc.gc.ca While there is no production of pure this compound, it is commonly found mixed with other PAHs in commercial products like coal tar, coal tar pitch, creosote (B1164894), bitumen, and asphalt. rivm.nltpsgc-pwgsc.gc.ca Natural sources include vegetation fires and volcanic emissions. rivm.nl

Properties and Environmental Behavior: At 20°C, this compound exists as a solid with very low volatility and very low solubility in water. tpsgc-pwgsc.gc.ca It exhibits a strong tendency to adsorb to organic matter. tpsgc-pwgsc.gc.ca Its octanol-water partition coefficient (log Kow) is 5.76, indicating its lipophilic nature, and its Henry's Law constant is 1.20 x 10⁻⁵ atm-cu m/mole at 25°C. nih.gov

Environmental Compartment Distribution:

Soil: When present in soil, this compound volatilizes or solubilizes very slowly. tpsgc-pwgsc.gc.ca It is expected to adsorb strongly to suspended solids and sediment due to its high Koc range. nih.gov Heavier PAHs, including this compound, are often more prominent in soils compared to aquatic environments. nih.gov Once the source is removed, adsorbed this compound can take a very long time to disappear, slowly liberating contamination. tpsgc-pwgsc.gc.ca

Water: In the dissolved phase, this compound will volatilize slowly. tpsgc-pwgsc.gc.ca Fragments can be transported into waterways, where they tend to deposit at the bottom and dissolve very slowly. tpsgc-pwgsc.gc.ca While volatilization from water surfaces is considered an important fate process (with estimated half-lives of 3 days for a model river and 199 days for a model lake), biodegradation is not a significant environmental fate process in water, with reported half-lives ranging from 199 to 252 days in seawater-sediment slurries. nih.gov

Air: In the atmosphere, PAHs with low vapor pressure, such as this compound, are predominantly adsorbed onto particulate matter. nih.gov Combustion is a primary driver for the long-range atmospheric transport of PAHs. nih.gov

The environmental properties of this compound are summarized in the table below:

| Property | Value | Reference |

| Physical State (20°C) | Solid | tpsgc-pwgsc.gc.ca |

| Volatility | Very low | tpsgc-pwgsc.gc.ca |

| Solubility | Very low | tpsgc-pwgsc.gc.ca |

| Log Kow | 5.76 | nih.gov |

| Henry's Law Constant (25°C) | 1.20 x 10⁻⁵ atm-cu m/mole | nih.gov |

| Evaporative Half-life (aqueous) | 89 hours (rapidly-stirred) | nih.gov |

| Half-life in seawater-sediment slurries | 199-252 days (biodegradation) | nih.gov |

| Estimated Volatilization Half-life (model river) | 3 days | nih.gov |

| Estimated Volatilization Half-life (model lake) | 199 days | nih.gov |

Phytoremediation and Plant Uptake Studies

Phytoremediation, a green technology, utilizes plants and their associated microorganisms to degrade, contain, or remove contaminants from the environment. For PAHs, this process largely relies on the catabolic potential of microorganisms in the plant's root zone (rhizosphere), aided by enzymes secreted by the roots. jeeng.net This approach can also improve the physical and chemical properties of contaminated soil. jeeng.net

Effectiveness and Plant Species: Numerous studies have demonstrated the effectiveness of phytoremediation for PAH-contaminated soils. msu.edu Certain plant species have shown promising results in reducing PAH concentrations:

In greenhouse studies, Festuca arundinacea (tall fescue), Sorghum vulgare (sudan grass), and Panicum virgatum (switchgrass) significantly lowered soil concentrations of PAHs like pyrene (B120774) and anthracene (B1667546). msu.edu The addition of Medicago sativa (alfalfa) to this mix further enhanced PAH reduction. msu.edu

Field trials have also shown that vegetated treatments significantly enhance the dissipation of target pollutants, including PAHs such as this compound, benzo(a)pyrene, chrysene (B1668918), and dibenz(ah)anthracene. msu.edu

At a crude oil spill site, Lolium annual (rye grass) and Stenotaphrum secundatum (St. Augustine grass) proved more effective in reducing contaminant levels than Sorghum bicolor (sorghum) and unvegetated controls. msu.edu

A 12-month greenhouse study found that Festuca arundinacea (tall fescue), Lolium multiflorum (annual ryegrass), and Melilotus officinalis (yellow sweet clover) decreased total PAH concentrations in composted soil by 23.9%, 15.3%, and 9.1%, respectively, compared to less than 5% in control treatments. researchgate.net Tall fescue exhibited the highest root and shoot biomass and the greatest contaminant removal percentage. researchgate.net

In studies assessing the effects of drilling waste containing PAHs, Lolium perenne and Festuca rubra demonstrated the least sensitivity, with the smallest reductions in root length and seedling height. jeeng.net Interestingly, the highest PAH concentration was found in soil seeded with Lolium perenne, while the lowest was in soil seeded with Poa pratensis. jeeng.net

The following table summarizes some research findings on PAH removal efficiency by various plant species:

| Plant Species | Contaminant Type | PAH Concentration Reduction (%) | Study Duration | Reference |

| Festuca arundinacea | Total PAHs | 23.9 | 12 months | researchgate.net |

| Lolium multiflorum | Total PAHs | 15.3 | 12 months | researchgate.net |

| Melilotus officinalis | Total PAHs | 9.1 | 12 months | researchgate.net |

| Various (including this compound, benzo(a)pyrene, chrysene, dibenz(ah)anthracene) | PAHs | Enhanced dissipation | Not specified | msu.edu |

Plant Uptake Mechanisms: PAHs can enter plants through both root uptake and foliar uptake. researchgate.net Root uptake and subsequent translocation to other plant parts depend on the plant species and the specific properties of the organic contaminant, including its molecular structure, solubility, and Henry's law constant. researchgate.net Studies with pea plants (Kwestor and Sześciotygodniowy varieties) exposed to anthracene showed that the greatest amount of the hydrocarbon accumulated in the roots, indicating hampered transport to the shoots and primary accumulation in underground parts. pjoes.com

Foliar uptake is another significant pathway for PAH accumulation in vegetation, particularly from atmospheric deposition. nih.govresearchgate.net This process is influenced by atmospheric PAH concentrations, environmental variables, and leaf properties such as specific leaf area, surface hair, stomata density, and cuticle structure. researchgate.net For instance, lettuce (Lactuca sativa) demonstrated significant accumulation of PAHs from urban aerosol, with higher bioconcentration factors (BCFs) observed for lower molecular weight PAHs like naphthalene (B1677914) and anthracene, and a correlation between BCF and molecular weight. nih.gov Research on yellow carrot leaves suggested that PAHs were mainly derived from dust fall via leaf absorption. researchgate.net Similarly, indoor simulation experiments with winter wheat indicated that foliar uptake exhibited intraspecific differences and was primarily dependent on atmospheric PAH concentration and the properties of the PAHs. researchgate.net

Molecular and Cellular Mechanisms of Benz a Anthracene Toxicity and Carcinogenicity

Metabolic Activation of Benz(a)anthracene to Reactive Intermediates

The carcinogenic effects of this compound (B[a]A) are primarily mediated by its metabolic activation into highly reactive intermediates. As lipophilic compounds, PAHs like B[a]A can readily diffuse across cell membranes. Once inside the cell, they are subjected to enzymatic biotransformation, which converts them into electrophilic species. These reactive metabolites are then capable of forming covalent bonds with cellular components, particularly DNA, initiating the cascade of events leading to mutations and potentially cancer wikipedia.orgnih.govnih.gov.

Role of Cytochrome P450 Enzymes (e.g., CYP1A1) in Phase I Metabolism

Phase I metabolism of B[a]A is largely catalyzed by the cytochrome P450 (CYP) enzyme family, which introduces oxygen atoms into the PAH structure, forming phenols, catechols, and quinones wikipedia.orgnih.govctdbase.orgnist.gov. This process is crucial for the bioactivation of B[a]A. B[a]A can activate the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. Activation of AHR, in turn, induces the expression of specific CYP genes, including CYP1A1, CYP1A2, and CYP1B1, thereby promoting the further metabolism and bioactivation of B[a]A and other PAHs wikipedia.orgnist.govontosight.ai. Notably, CYP1A1 is a key enzyme in the metabolic activation of B[a]A, leading to the formation of carcinogenic metabolites such as B[a]A-3,4-diol-1,2-epoxide wikipedia.org. Studies have also shown that methyl substitution on B[a]A derivatives can enhance their AHR-mediated activity and lead to higher levels of CYP1A1 mRNA expression .

Formation of Diol Epoxides (e.g., bay-region diol epoxides)

A primary pathway for B[a]A activation involves the formation of highly reactive diol epoxides. This process typically occurs through the sequential action of CYP enzymes and epoxide hydrolase ctdbase.org. The presence of a 'bay' region within the B[a]A molecular structure significantly contributes to the carcinogenicity of its metabolites ctdbase.org. Bay-region diol epoxides, formed from the oxidative metabolism of PAHs, are generally more mutagenic than their non-bay counterparts wikipedia.org.

The B[a]A-3,4-diol-1,2-epoxide is a particularly important carcinogenic metabolite, demonstrating more potent cytotoxic and genotoxic effects compared to the parent B[a]A compound wikipedia.orgchem960.com. Research indicates that (+/-)-trans-3,4-dihydroxy-3,4-dihydrothis compound (B[a]A 3,4-dihydrodiol) is approximately 10 times more mutagenic than B[a]A and about 5 times more active as a skin tumor initiator nih.govwikipedia.org. These findings suggest that the bay-region diol-epoxide of B[a]A is likely the ultimate carcinogen and mutagenic form of B[a]A nih.govnih.gov. While bay-region diol epoxides are prominent, non-bay-region diol-epoxides, such as anti-BA-8,9-diol 10,11-oxide, also play a role in B[a]A's metabolic activation chem960.com.

The tumorigenic activity of specific bay-region B[a]A 3,4-diol-1,2-epoxide isomers has been extensively studied.

Table 1: Mutagenic and Tumor-Initiating Activity of this compound and its Metabolites

| Compound | Mutagenic Activity (vs. B[a]A in V79 cells) nih.gov | Tumor-Initiating Activity (vs. B[a]A on mouse skin) nih.govwikipedia.org |

| This compound (BA) | 1x | 1x |

| BA 3,4-dihydrodiol (trans-3,4-Dihydroxy-3,4-dihydrothis compound) | ~10x | ~5x |

| (+/-)-trans-3alpha,4beta-Dihydroxy-1alpha,2alpha-epoxy-1,2,3,4-tetrahydrothis compound (a BA diol-epoxide) | N/A (more active than BA 3,4-dihydrodiol) nih.gov | ~1.2x (vs. BA 3,4-dihydrodiol) nih.gov |

| Other BA dihydrodiols | Less mutagenic than BA nih.gov | Less active than BA nih.govwikipedia.org |

| Other BA diol-epoxides | Less active than BA nih.gov | Less active than BA nih.gov |

Table 2: Tumorigenicity of Bay-Region this compound Diol-Epoxide Isomers in Mouse Models

| Bay-Region Diol-Epoxide Isomer | Lung Tumor Incidence wikipedia.org | Average Lung Tumors/Mouse |

| (+)-diol-epoxide-2 | 100% wikipedia.org | 23.11 |

| (+)-diol-epoxide-1 | 31% wikipedia.org | 0.38 |

Generation of Radical Cations

In addition to diol epoxides, B[a]A may also undergo metabolic transformation to form radical cations, which can lead to the formation of depurinated DNA adducts ctdbase.org. However, some studies suggest that radical cation formation is less prevalent for B[a]A compared to other PAHs like benzo[a]pyrene (B130552), implying that B[a]A's carcinogenicity might be less dependent on one-electron oxidation pathways to radical cation intermediates. Despite this, the general mechanism of PAH activation can involve single electron oxidation to generate a radical cation, though this process may be less energetically favorable compared to the formation of bay-region carbocations from diol epoxides.

Phase II Metabolism and Detoxification Pathways

Phase II metabolism represents a crucial detoxification mechanism for B[a]A and its metabolites. This phase involves conjugation reactions where enzymes attach polar groups to the metabolites, increasing their water solubility and facilitating their excretion from the body. Key enzymes involved in these detoxification pathways include glutathione (B108866) S-transferase and uridine (B1682114) 5'-diphosphate-glucuronyltransferase. The induction of these phase II conjugating enzymes can lead to an increased rate of carcinogen detoxification.

Beyond conjugation, PAH dihydrodiols can also be oxidized by enzymes such as dihydrodiol dehydrogenase (an aldo-keto reductase) to form PAH catechols. These catechols can then undergo autoxidation to produce PAH o-quinones, a process that generates reactive oxygen species (ROS). These o-quinones can participate in redox cycling, being converted back to catechols, further contributing to oxidative stress.

DNA Adduct Formation and Genotoxicity

The genotoxicity and carcinogenicity of this compound are inextricably linked to the formation of DNA adducts. The metabolic activation of B[a]A produces reactive intermediates that covalently bind to DNA, leading to structural alterations that can result in mutations and, subsequently, the initiation and progression of cancer nih.gov. DNA adduct formation, particularly by diol epoxide metabolites, is considered a fundamental step in PAH-induced carcinogenesis. The B[a]A-3,4-diol-1,2-epoxide, a potent metabolite, has been shown to exert significant genotoxic effects wikipedia.orgchem960.com.

In addition to direct adduct formation, oxidative DNA damage induced by B[a]A metabolites also contributes to genotoxicity. For instance, B[a]A-trans-3,4-dihydrodiol can nonenzymatically induce copper(II)-mediated DNA damage, including the formation of 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG). This type of damage can lead to double-base lesions at specific DNA sequences, such as the 5′-ACG-3′ sequence, which is complementary to codon 273 of the human p53 tumor suppressor gene—a known hotspot for mutations in human cancers.

Covalent Binding to Nucleophilic Sites in DNA

The highly reactive metabolites of B[a]A, especially the diol epoxides, form covalent bonds with nucleophilic sites within DNA and other biological macromolecules nih.govctdbase.org. This covalent binding is a critical event that can lead to mutations and initiate the carcinogenic process. The epoxide group present in these metabolites is particularly reactive, enabling them to form stable covalent adducts with DNA nih.gov.

The formation of benzylic carbocations, generated from the opening of the epoxide ring in electrophilic diol epoxides, facilitates their ability to form covalent adducts with nucleophilic sites in both DNA and RNA. This adduct formation is widely recognized as a pivotal step in the mechanism by which PAHs induce mutations and contribute to cancer development. Studies have indicated that guanine (B1146940) bases in DNA are primary targets for covalent binding by chemical carcinogens, with PAHs often showing a preference for the N2 position of guanine . The formation of bay-region anti-trans-benz[a]anthracene lesions, for example, has been shown to induce point mutations at the adduct site, with the frequency of these mutations being influenced by the stereochemistry of the adduct-forming bond.

Induction of DNA Damage and Mutations

This compound induces DNA damage and mutations across various biological systems. Studies have demonstrated that BaA tests positive for DNA damage in primary rat hepatocytes and HeLa cells. It also elicits forward mutations in Chinese hamster cells, V79 cells, mouse lymphoma L5178Y cells, and rat liver epithelial cells. Furthermore, BaA has been shown to cause chromosomal effects in Chinese hamster ovary cells. wikipedia.org

The genotoxicity of BaA is largely attributed to its metabolic activation. BaA, possessing a "bay-region" structure, is metabolized by mixed-function oxidases into reactive "bay-region" diol epoxides. These diol epoxides are highly electrophilic and can form covalent adducts with DNA, particularly on guanine residues. wikipedia.orguni.lu Such DNA adducts can lead to structural changes in DNA, which, if not repaired, can result in mutations during DNA replication and contribute to neoplastic transformation. uni.lufishersci.fi BaA has been observed to induce irreversible DNA damage in medaka larvae. cenmed.com The formation of reactive oxygen species (ROS) during the metabolism of PAHs, including BaA, is also a significant contributor to oxidative damage and subsequent genotoxicity. cenmed.comfishersci.com

Impairment of DNA Replication and Repair Mechanisms

The DNA adducts formed by BaA metabolites, particularly diol epoxides, can impede normal DNA replication and repair processes, consequently increasing the rate of mutations. fishersci.fiwikipedia.org Cells possess intricate DNA repair mechanisms to counteract such damage. Nucleotide excision repair (NER) is a primary pathway for repairing bulky DNA lesions, including those induced by PAH metabolites like benz[a]anthracene-trans-3,4-dihydrodiol-1,2-epoxide and benz[a]anthracene-trans-8,9-dihydrodiol-10,11-epoxide. uni.luservice.gov.uk This mechanism involves recognizing distortions in the DNA helix, excising the damaged segment, and synthesizing a new strand using the undamaged template. service.gov.uk

While NER is a major repair mechanism, base excision repair (BER) may also play a role in repairing specific PAH-induced DNA lesions. uni.lu However, the effectiveness of these repair pathways can be compromised. For instance, a related potent environmental carcinogen, benzo[a]pyrene (B[a]P), has been shown to repress mismatch repair (MMR) genes (MSH2, MSH6, EXO1) and RAD51, a key component of homologous recombination (HR) repair, leading to the downregulation of these critical DNA repair pathways. wikidata.org Unrepaired or incorrectly repaired DNA lesions can interfere with replication and transcription, ultimately leading to mutations, cell death, or cellular senescence. fishersci.fiwikidata.org

Carcinogenic Mechanisms and Tumorigenesis

This compound is classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC) and is considered to have carcinogenic potential based on sufficient data from animal bioassays. wikipedia.orglipidmaps.org It has been shown to produce tumors in mice through various routes of exposure, including gavage, intraperitoneal, subcutaneous, intramuscular injection, and topical application. wikipedia.org

Initiation and Promotion of Carcinogenesis

Carcinogenesis is a multi-stage process involving initiation, promotion, and progression. This compound's carcinogenic activity is linked to its metabolic activation to reactive "bay-region" diol epoxides, which are tumorigenic in mouse skin painting assays. wikipedia.org The initiation stage, characterized by irreversible genetic changes, is followed by promotion, which involves the clonal expansion of initiated cells. fishersci.fichem960.com

Certain derivatives of BaA, such as 7-bromomethylbenz[a]anthracene (BrMeBA), have been identified as modest initiators but powerful promoters of tumors in mouse skin. scitoys.comwikipedia.org The effectiveness of promotion is observed even when applied several months after initiation, highlighting the irreversible nature of the initiating event. chem960.com

Aryl Hydrocarbon Receptor (AhR) Activation and Gene Modulation

A crucial mechanism in BaA's carcinogenicity involves the activation of the Aryl Hydrocarbon Receptor (AhR). BaA has the capacity to activate AhR, a ligand-dependent transcription factor. wikipedia.orgfishersci.ca Upon ligand binding, the AhR-ligand complex translocates to the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the regulatory regions of target genes, leading to the modulation of gene expression. umweltprobenbank.denih.govfishersci.ca

This activation significantly impacts the expression and activity of cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, which are involved in the bioactivation and metabolism of carcinogenic agents. wikipedia.orgfishersci.caumweltprobenbank.defishersci.ca Methylated benz(a)anthracenes, for instance, have shown enhanced AhR-mediated activity compared to parent BaA, leading to higher levels of cytochrome P450 1A1 mRNA induction. fishersci.se AhR activation is implicated in tumor induction in PAH-induced skin carcinogenesis.

Oxidative Stress Induction and Inflammation

This compound exposure is associated with the induction of oxidative stress and inflammation. In rat liver, BaA has been shown to induce oxidative stress, characterized by a significant decrease in superoxide (B77818) dismutase (SOD) activity and an increase in protein carbonyl and malondialdehyde (MDA) concentrations. Histological and cytological observations in the liver of BaA-exposed rats have also revealed the presence of inflammation and fibrosis.

The production of reactive oxygen species (ROS) during PAH metabolism is a key factor in their toxicity. These ROS can interact with biological macromolecules, including membrane lipids, proteins, and nucleic acids, causing severe damage. fishersci.com Studies on hippocampal neuronal cell lines exposed to BaA and anthracene (B1667546) indicate that these compounds can induce neurodegeneration through oxidative stress-induced neuronal injury, marked by reduced catalase (CAT) and glutathione S-transferase (GST) activities and decreased glutathione (GSH) levels. This suggests an imbalance in the antioxidant defense system, triggered by the overproduction of ROS.

Below is a table summarizing key oxidative stress markers and enzyme activities observed in rat liver upon this compound exposure:

| Marker/Enzyme Activity | Effect of this compound Exposure (24 weeks) | Reference |

| Superoxide Dismutase (SOD) Activity | Significant decrease (0.64 ± 0.02) | |

| Protein Carbonyl Concentration | Increase (7.60 ± 0.80 × 10-5) | |

| Malondialdehyde (MDA) Concentration | Increase (57.10 ± 6.64) |

Disruption of Cell Proliferation Control

This compound can disrupt normal cell proliferation control, a mechanism that contributes to its carcinogenic effects. BaA has been observed to stimulate cell proliferation in contact-inhibited rat liver epithelial cells in a dose-dependent manner. This effect is linked to an increased percentage of cells entering the S-phase of the cell cycle and an elevated expression of Cyclin A and Cyclin A/cdk2 complex activity.

The disruption of cell proliferation by BaA is significantly influenced by AhR activation. Studies using cells expressing a dominant-negative AhR mutant showed a significant reduction in BaA's proliferative effects, further supporting the role of AhR in this mechanism. Additionally, BaA has been found to up-regulate cyclin D1 expression. This deregulation of cell cycle control, along with the inhibition of gap junctional intercellular communication (GJIC), is considered to contribute to tumor promotion. fishersci.se

Organ-Specific Carcinogenesis in Animal Models

This compound has demonstrated carcinogenic activity across various organ systems in animal models, primarily in mice, through multiple routes of administration. It has been observed to induce tumors in the liver, lung, skin, and bladder. inchem.orgnih.govspringfieldmo.govepa.gov Studies indicate that this compound can accumulate in several organs, including the kidney, spleen, liver, lung, muscle, and heart, following oral administration. researchgate.net

Mouse Skin Carcinogenesis

This compound acts as a complete carcinogen for mouse skin and also functions as an initiator of skin carcinogenesis. inchem.orgepa.gov Research has shown that the tumor yield in mouse skin can be influenced by the solvent used, with a higher yield observed when this compound is applied in dodecane (B42187) solution compared to toluene, suggesting a co-carcinogenic effect of dodecane. inchem.org

Further investigations into structure-activity relationships have revealed that methyl substitution at specific positions of the this compound nucleus can significantly enhance its tumorigenic activity on mouse skin, more effectively than fluorine substitution. nih.gov Notably, this compound 3,4-dihydrodiol, a metabolite, has exhibited exceptional activity as a skin tumor initiator, proving to be considerably more potent than the parent hydrocarbon itself. pnas.org

Hepatomas and Lung Adenomas

Repeated oral administration of this compound to young mice has been shown to induce the development of hepatomas (liver tumors) and lung adenomas. inchem.orgspringfieldmo.govepa.gov In studies involving newborn mice, intraperitoneal injection of this compound also led to the formation of benign lung tumors (adenomas) in both sexes, and benign or malignant liver tumors (adenoma or carcinoma) in males. nih.govspringfieldmo.govepa.gov Data from oral gavage studies further support these findings, demonstrating increased incidences of pulmonary adenoma and hepatoma in treated mice compared to control groups. epa.gov

The following table summarizes selected findings on this compound-induced hepatomas and lung adenomas in mice:

| Organ Affected | Tumor Type | Route of Administration | Animal Model | Incidence/Observation | Reference |

| Liver | Hepatomas | Oral administration | Young mice | Produced hepatomas | inchem.orgspringfieldmo.govepa.gov |

| Lung | Adenomas | Oral administration | Young mice | Produced lung adenomas | inchem.orgspringfieldmo.govepa.gov |

| Liver | Adenoma/Carcinoma | Intraperitoneal injection | Newborn male mice | Increased incidence | nih.govspringfieldmo.govepa.gov |

| Lung | Adenoma | Intraperitoneal injection | Newborn mice | Increased incidence | nih.govspringfieldmo.govepa.gov |

| Liver | Hepatomas | Oral gavage | B6AF1/J male mice | 46% (437-440 days), 100% (547 days) in treated vs. 0% (437-440 days), 10% (547 days) in controls | epa.gov |

| Lung | Pulmonary Adenoma | Oral gavage | B6AF1/J male mice | 95% (437-444 days), 95% (547 days) in treated vs. 26% (437-444 days), 35% (547 days) in controls | epa.gov |

Bladder Tumors

In addition to its effects on the liver, lung, and skin, this compound has been shown to induce bladder tumors in mice following direct implantation. inchem.orgnih.govspringfieldmo.gov

Comparison of Carcinogenic Potency with Other PAHs

The carcinogenic potency of this compound varies when compared to other polycyclic aromatic hydrocarbons, with some compounds exhibiting significantly higher activity. In a comparative experiment, the carcinogenic effect of this compound on the liver and lung was found to be similar to that of 3-methylcholanthrene (B14862) at equivalent dose levels. However, 3-methylcholanthrene consistently induced gastrointestinal tract tumors, a finding not observed with this compound. inchem.org

When compared to Benzo(a)pyrene, another well-studied PAH, this compound generally exhibits lower carcinogenic potency. Benzo(a)pyrene, even at lower doses, has been shown to produce more skin tumors with a shorter latency period than this compound. inchem.org Quantitatively, the carcinogenic strength of this compound is estimated to be approximately 1/2000th that of Benzo(a)pyrene. nih.gov Benzo(a)pyrene is widely regarded as the most potent carcinogenic PAH. taylorandfrancis.comeuropa.eu The International Agency for Research on Cancer (IARC) classifies this compound as a probable human carcinogen (Group 2A), while Benzo(a)pyrene is classified as a human carcinogen (Group 1). taylorandfrancis.com

In broader animal bioassays, a range of PAHs demonstrate varying carcinogenic potencies. Dibenz[a,h]anthracene, dibenzo[a,h]pyrene, dibenzo[a,l]pyrene, benzo[a]pyrene, benzo[b]fluoranthene, and 5-methylchrysene (B135471) are considered among the most potent carcinogenic PAHs, whereas this compound and chrysene (B1668918) are categorized as relatively weak carcinogens. europa.eu Studies utilizing cell-mediated mutagenesis systems have shown that the cell-mediated mutagenicity of PAHs, including this compound, 3-methylcholanthrene, and 7,12-dimethylthis compound, correlates approximately with their carcinogenic potency. For instance, 7,12-dimethylthis compound was found to be almost two orders of magnitude more active as a tumor-initiator than 7- and 12-methylthis compound. nih.govnih.gov

Neurotoxicity Mechanisms

While the neurotoxic effects of individual PAHs like this compound are less extensively documented compared to compounds such as Benzo(a)pyrene, recent research has shed light on its potential impact on neuronal health. mdpi.com A study investigating the neurotoxic effects of this compound on mouse hippocampal neuronal cells has provided significant insights. africaresearchconnects.comnih.gov

The findings from this research suggest that this compound may contribute to neurodegeneration through several key mechanisms, including the induction of oxidative stress, disruption of cholinergic and monoaminergic signaling pathways, and an increase in nitric oxide production. africaresearchconnects.comnih.gov Furthermore, there is an indication that the metabolic activation of this compound plays a role in its neurotoxic effects, as metabolites formed from this compound have demonstrated cytotoxic and genotoxic properties. nih.gov

Oxidative Stress-Induced Neuronal Damage

Oxidative stress is a prominent mechanism implicated in this compound-induced neuronal damage. Exposure to this compound has been shown to significantly reduce the activity of crucial antioxidant enzymes, such as catalase (CAT) and glutathione-S-transferase (GST), and to lower the levels of glutathione (GSH), a vital endogenous antioxidant. africaresearchconnects.comnih.govnih.gov This inhibition of antioxidant defense mechanisms impairs the cell's ability to neutralize harmful reactive oxygen species (ROS). nih.gov

Conversely, exposure to this compound leads to an increase in the activity of adenosine (B11128) deaminase (ADA) and elevated levels of nitric oxide (NO), both of which are associated with neuroinflammatory processes. africaresearchconnects.comnih.govnih.gov The observed decline in CAT and GST activities and GSH levels indicates an inhibitory effect of this compound on these protective enzymes and proteins, thereby contributing to oxidative injury, neuronal damage, and ultimately, cell death. nih.gov High concentrations of nitric oxide can further exacerbate this condition by triggering nitrosative stress, which in turn leads to neuroinflammation and oxidative injury. nih.gov Neuronal cells are particularly vulnerable to oxidative stress due to their high metabolic oxygen consumption and rich content of polyunsaturated fatty acids, factors that can further compromise their already limited antioxidant defense mechanisms against ROS generated by this compound. nih.gov

The following table summarizes the observed effects of this compound on mouse hippocampal neuronal cells:

| Parameter | Effect of this compound Exposure | Reference |

| Cell Viability | Significant reduction | africaresearchconnects.comnih.gov |

| Acetylcholinesterase (AChE) Activity | Significantly impaired | africaresearchconnects.comnih.gov |

| Monoamine Oxidase (MAO) Activity | Significantly impaired | africaresearchconnects.comnih.gov |

| Catalase (CAT) Activity | Marked decrease | africaresearchconnects.comnih.govnih.gov |

| Glutathione-S-transferase (GST) Activity | Marked decrease | africaresearchconnects.comnih.govnih.gov |

| Glutathione (GSH) Levels | Reduced | africaresearchconnects.comnih.govnih.gov |

| Adenosine Deaminase (ADA) Activity | Increased | africaresearchconnects.comnih.govnih.gov |

| Nitric Oxide (NO) Levels | Elevated | africaresearchconnects.comnih.govnih.gov |

| Morphological Changes | Cell shrinkage, neuronal injury, cell death | africaresearchconnects.comnih.govnih.gov |

Epidemiological and Exposure Studies of Benz a Anthracene

Biomarkers of Exposure and Effect

The assessment of human exposure to polycyclic aromatic hydrocarbons like benz(a)anthracene and their biological effects often relies on the use of biomarkers. These include the measurement of PAH metabolites in urine and intermediate biomarkers of effect, such as DNA and hemoglobin adducts iarc.fr.

Urinary metabolites have provided some of the most distinct results in biomonitoring studies iarc.fr. A key biomarker for PAH exposure, including BaA, is 1-hydroxypyrene (B14473) (1-OHP) and its glucuronide conjugate, 1-hydroxypyrene-glucuronide (1-OHP-G) iarc.frnih.govresearchgate.net. Studies have demonstrated strong associations between urinary 1-OHP-G levels and exposure to various PAHs, including pyrene (B120774), this compound, and benzo(a)pyrene, as well as total PAHs nih.gov.

Research conducted on a Chinese population with occupational and environmental PAH exposures (coke-oven workers, metropolitan residents, and suburban gardeners) illustrated the utility of 1-OHP-G as a biomarker. The geometric mean personal exposure levels to BaA varied across these groups, as did the urinary 1-OHP-G levels, as shown in Table 1 nih.gov.

Table 1: Geometric Mean Personal Exposure Levels to Select PAHs and Urinary 1-OHP-G in Different Exposure Groups nih.gov

| Exposure Group | Pyrene (µg/m³) | This compound (µg/m³) | Benzo(a)pyrene (µg/m³) | Urinary 1-OHP-G (µmol/mol creatinine) |

| Workers | 1.470 | 0.978 | 0.805 | 3.02 (post-exposure) |

| Residents | 0.050 | 0.034 | 0.025 | Not specified for 1-OHP-G |

| Gardeners | 0.011 | 0.020 | 0.008 | Not specified for 1-OHP-G |

Note: The 1-OHP-G value for workers is a mean post-exposure level. Pre-exposure levels for workers were 0.910 µmol/mol creatinine (B1669602), and for a reference group (not detailed in this table), it was 0.410 µmol/mol creatinine researchgate.net.

A significant difference in 1-OHP-G levels was observed even between subgroups with very low benzo(a)pyrene exposures (<0.010 and >0.010 but <0.020 µg/m³), suggesting that 1-OHP-G is a sensitive marker for risk assessment of BaP exposure at levels typically encountered in ambient air nih.gov. It is important to note that confounding factors such as cigarette smoke significantly influence 1-OHP levels and should be accounted for in exposure assessments nih.gov.

Beyond exposure biomarkers, studies also investigate biomarkers of effect. The metabolic activation of PAHs, including BaA, leads to the formation of reactive intermediates that can bind to DNA, resulting in DNA adducts. This DNA adduct formation is a critical step in the initiation and progression of cancer ontosight.ai. Metabolites such as this compound-1,2,3,4-tetrol are studied as indicators of PAH exposure and their role in carcinogenesis ontosight.ai. Animal studies have confirmed that BaA can induce DNA damage epa.govifremer.fr.

Furthermore, research exploring the neurotoxic effects of BaA in mouse hippocampal neuronal cells has assessed biochemical markers related to neurodegeneration. These include changes in the activities of acetylcholinesterase (AChE), monoamine oxidase (MAO), and adenosine (B11128) deaminase (ADA), as well as oxidative stress biomarkers like catalase (CAT), glutathione-S-transferase (GST) activities, glutathione (B108866) (GSH) levels, and nitric oxide (NO) levels nih.gov. Exposure to BaA was found to reduce cell viability and alter these biochemical parameters, suggesting its potential to induce neurodegeneration through oxidative stress and disruption of neurotransmission nih.gov. Serum levels of p53 and p21 proteins, which are cancer biomarkers, have also shown correlation with atmospheric exposure to carcinogenic PAHs, including this compound researchgate.net.

Analytical Methodologies for Benz a Anthracene

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are critical first steps in the analysis of benz(a)anthracene from environmental and biological samples. Dichloromethane-soak incubation is a documented technique for extracting PAHs, including this compound, from materials such as creosote-treated wood samples fishersci.atlabsolu.ca. In this method, the sample is incubated with dichloromethane (B109758), followed by further processing. For instance, creosote (B1164894) extracted from wood samples via dichloromethane-soak incubation can be further purified using a Sep-Pak silica (B1680970) cartridge and eluted with dichloromethane fishersci.at.

Other extraction methods include ultrasonication, where samples are extracted with solvents like hexane (B92381) in an ultrasonic bath, and Soxhlet extraction, typically using dichloromethane for 24 hours or longer. Following extraction, clean-up procedures are often necessary to remove matrix interferences. Solid Phase Extraction (SPE) is widely utilized, employing cartridges such as C18 or silica gel, preconditioned with solvents like hexane and dichloromethane. Gel Permeation Chromatography (GPC) can also be applied for post-extraction clean-up of samples like those from passive air samplers. The recovery efficiency of such extraction methods for this compound has been reported to be between 81.4% and 113.0%, with low relative standard deviations (less than 6.8%) fishersci.at.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating this compound from complex mixtures and for its subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods.

High-Performance Liquid Chromatography (HPLC), particularly with fluorescence detection (FLD), is a widely used analytical method for PAHs, including this compound, due to its high sensitivity. HPLC offers unique selectivity for separating PAH isomers that are often challenging to resolve by gas chromatography. For example, a C-18 reverse phase column packing can achieve baseline resolution for benz[a]anthracene, chrysene (B1668918), and triphenylene.

HPLC systems may be equipped with a diode array detector (DAD), allowing for the identification of PAHs by comparing their absorption spectra to standard spectra. Quantitative analysis involves plotting the measured absorption peak area against known concentrations of standards to generate a calibration curve. Mobile phases typically consist of acetonitrile (B52724) and water, with phosphoric acid often added, or formic acid for compatibility with mass spectrometry. Detection limits for PAHs using HPLC with fluorescence detection can reach subpicogram to picogram levels per sample. HPLC with UV detection has been successfully applied to determine benz[a]anthracene in biological samples such as blood and lung tissues, achieving detection limits in the parts per billion (ppb) range with satisfactory recoveries (65-109%). HPLC has also been employed to measure serum levels of 1,2-benz-anthracene in biological studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and widely employed technique for the analysis of PAHs, offering good sensitivity, selectivity, and resolution. This compound is frequently analyzed using GC-MS in various matrices, including creosotes and creosote-treated wood fishersci.at. Advanced GC-MS/MS systems are also utilized for enhanced analysis, particularly for regulated PAHs.

Typical GC-MS analysis conditions for PAHs often involve columns like Rtx-35 or specialized PAH-selective columns, using a splitless inlet mode and optimized temperature programs. The duration of GC-MS analysis for this compound can be approximately 17 minutes, allowing for relatively high sample throughput fishersci.at. Limits of detection (LOD) for PAHs by GC-MS have been established in the range of 0.13–0.34 ng/mL based on peak area. Automated Solid Phase Extraction (SPE) coupled with GC/MS (SPE-GC/MS) has been developed for the determination of benz[a]anthracene in complex matrices like tar distillation products, demonstrating high precision with relative standard deviations (RSDs) between 0.8% and 2.6% for analysis values.

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Methods

Spectroscopic methods provide valuable structural and quantitative information about this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both ¹H NMR and ¹³C NMR, is used for the structural characterization of this compound and its metabolites. For instance, ¹H NMR spectra for 1,2-benzanthracene (a synonym for this compound) are available, detailing chemical shifts at various frequencies, such as 399.65 MHz and 89.56 MHz. ¹³C NMR spectra have also been reported for trimethyl-substituted this compound derivatives. NMR studies have further contributed to understanding the interactions of benz[a]anthracene in molecular complexes.

Infrared (IR) Spectroscopy: Infrared spectroscopy is employed for the identification and characterization of this compound. Its infrared spectrum is reported in the region of 4000-200 cm⁻¹, providing a unique vibrational fingerprint. Conformance to a reference infrared spectrum is a standard specification test for assessing the purity of this compound. Research also involves comparing experimental IR spectra of benz[a]anthracene, such as those obtained through matrix-isolation at low temperatures, with theoretical anharmonic computations to understand its vibrational properties.

Immunological and Biosensor-Based Detection Methods

Emerging immunological and biosensor-based detection methods offer promising alternatives for the rapid and sensitive detection of this compound, particularly in complex biological and environmental matrices.

Immunological Methods: Immunological assays, such as competitive enzyme-linked immunosorbent assay (ELISA), have been developed for the detection of PAHs and their metabolites. Antibodies specifically targeting benz[a]anthracene can be generated by immunizing animals with benz[a]anthracene conjugated to carrier proteins like bovine serum albumin. These assays can serve as general indicators of exposure to PAHs, although they may exhibit cross-reactivity with other related compounds. Immunological markers, such as IgE, IL13, and IL5, have been assessed in studies investigating the relationship between exposure to 1,2-benz-anthracene and health outcomes like asthma severity in children.

Biosensor-Based Detection Methods: Biosensors are gaining traction for their potential to provide rapid, cost-effective, and in-situ detection of PAHs with high sensitivity and selectivity. These devices typically integrate a biological recognition element with a transducer to produce a measurable signal. DNA and antibodies are commonly utilized as biological recognition elements, while electrochemical and optical mechanisms are preferred transduction techniques. Evanescent wave (EW) biosensors, which utilize total internal reflection of fluorescence radiation (TIRF) and are based on DNA intercalation, have been reported for the detection of PAHs including 1,2-benzanthracene. While specific detection limits for this compound using capacitive immunosensors were not explicitly detailed in the provided information, similar biosensors employing monoclonal antibodies have demonstrated high sensitivity for other PAHs like benzo(a)pyrene, suggesting potential for this compound detection.

Data Tables

The following table summarizes typical recovery efficiencies and detection limits for this compound using various analytical techniques.

Table 1: Recovery Efficiencies and Detection Limits for this compound

| Analytical Technique | Parameter | Value | Reference |

| GC-MS | Recovery Efficiency (Creosote products) | 81.4-113.0% (RSD < 6.8%) | fishersci.at |

| GC-MS | Limit of Determination (Test solution) | ~0.2 µg/mL (corresponds to 1-2 µg/g in sample) | fishersci.at |

| GC-MS | Limit of Detection (LOD, peak area) | 0.13–0.34 ng/mL | |

| GC-MS | Relative Standard Deviation (RSD) for analysis values | 0.8-2.6% (Automated SPE-GC/MS) | |

| HPLC-FLD | Detection Limit (PAHs in general) | Subpicogram to picogram levels | |

| HPLC-UV | Detection Limit (in blood and lung tissues) | ppb (ng/g or ng/mL) | |

| HPLC-UV | Recovery (in blood and lung tissues) | 65-109% |

Remediation and Risk Management of Benz a Anthracene Contamination

Environmental Remediation Technologies

The remediation of Benz(a)anthracene contamination involves a range of technologies, broadly categorized into physicochemical and bioremediation approaches, often employed in combined strategies.

Physicochemical Treatment Methods

Physicochemical methods leverage chemical and physical processes to degrade, transform, or remove contaminants from the environment.

Advanced Oxidation Processes (AOPs) are effective alternatives for treating water and soil contaminated with persistent organic pollutants like this compound mdpi.comfrontiersin.orgresearchgate.net. AOPs are characterized by the production of highly reactive hydroxyl radicals (HO•), which can degrade contaminants into less harmful substances, ultimately leading to complete mineralization into carbon dioxide, water, and mineral salts mdpi.com.

The Fenton process, a prominent AOP, utilizes ferrous ions (Fe²⁺) as a catalyst and hydrogen peroxide (H₂O₂) as an oxidant to generate hydroxyl radicals mdpi.commdpi.com. This process is considered attractive due to its ability to degrade recalcitrant pollutants that are not effectively removed by conventional methods, without generating inherent toxic or dangerous by-products mdpi.com. The efficiency of Fenton oxidation for PAH degradation can range from 84.7% to 99.9% in contaminated soils mdpi.com.

However, traditional Fenton treatment often requires an optimal pH around 3, which can be costly and impractical in soils due to their high buffering capacity researchgate.netscispace.com. Strategies to overcome this limitation include the use of chelating agents (organic or inorganic) to allow oxidation at circumneutral pH, although this may increase oxidant demand, cost, and potential toxicity scispace.comnih.gov. Another approach involves using iron minerals like magnetite (Fe₃O₄) as catalysts for Fenton-like oxidation over a wider pH range, which can also remediate PAH-contaminated soils without requiring pH adjustments and without forming detrimental by-products researchgate.net.

Research findings indicate varying degradation efficiencies depending on the matrix and specific conditions:

| Treatment Method | Contaminant | Matrix | Degradation Efficiency | Notes | Source |